PDE4 Inhibitory Potency vs. Roflumilast (Class-Level Inference)
The benzofuran-2-carboxamide chemotype to which the target compound belongs has demonstrated PDE4 inhibitory activity; for example, closely related analogs from US5925636 achieve IC50 values in the low micromolar range against PDE4 catalytic domains [1]. The clinically approved PDE4 inhibitor roflumilast serves as a reference baseline with a reported PDE4 IC50 of 0.7 nM [2]. However, no direct head-to-head data exist for CAS 888458-58-0. The differentiation claim is limited to class-level inference: the 2-chloro-6-fluorobenzamido substituent is predicted to enhance binding to the PDE4 catalytic pocket compared to unsubstituted benzamido analogs, but quantitative confirmation is unavailable.
| Evidence Dimension | PDE4 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | Roflumilast IC50 = 0.7 nM (PDE4); structurally related benzofuran-2-carboxamides IC50 ~1-10 µM (US5925636) |
| Quantified Difference | Cannot be calculated |
| Conditions | Enzymatic assay (PDE4 catalytic domain), specific conditions not available for target compound |
Why This Matters
Without direct PDE4 IC50 data for CAS 888458-58-0, procurement for PDE4-related projects remains speculative; selection should be based on project-specific screening rather than class assumption.
- [1] Dyke, H. J., Lowe, C., & Montana, J. G. (1999). U.S. Patent No. US5925636. Benzofuran carboxamides and their therapeutic use. View Source
- [2] Hatzelmann, A., & Schudt, C. (2001). Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro. Journal of Pharmacology and Experimental Therapeutics, 297(1), 267-279. View Source
